molecular formula C22H26Br2N2O2S2 B2878651 2-((4-((2-(4-Bromo-3-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-bromo-3-methylphenyl)acetamide CAS No. 301194-36-5

2-((4-((2-(4-Bromo-3-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-bromo-3-methylphenyl)acetamide

Cat. No.: B2878651
CAS No.: 301194-36-5
M. Wt: 574.39
InChI Key: RFRDYWFOTCJEQO-UHFFFAOYSA-N
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Description

2-((4-((2-(4-Bromo-3-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-bromo-3-methylphenyl)acetamide is a complex organic compound characterized by the presence of multiple functional groups, including bromine, methyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((2-(4-Bromo-3-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-bromo-3-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of 4-Bromo-3-methylaniline: This can be synthesized from 4-bromo-3-methylphenol through a series of reactions involving nitration, reduction, and diazotization.

    Synthesis of 2-(4-Bromo-3-methylanilino)-2-oxoethyl sulfanyl compound: This involves the reaction of 4-bromo-3-methylaniline with an appropriate acylating agent to introduce the oxoethyl group, followed by thiolation to introduce the sulfanyl group.

    Coupling with Butyl Sulfanyl Compound: The intermediate is then reacted with a butyl sulfanyl compound under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-((2-(4-Bromo-3-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-bromo-3-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the oxo group, potentially using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction could yield a compound with a reduced oxo group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((4-((2-(4-Bromo-3-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-bromo-3-methylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and sulfanyl groups suggests potential interactions with proteins or nucleic acids, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methylphenyl)(methyl)sulphane
  • 4-Bromo-3-methylphenol
  • 4-Bromo-3-methylbenzenesulfonyl chloride

Uniqueness

2-((4-((2-(4-Bromo-3-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-bromo-3-methylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. The presence of both bromine and sulfanyl groups, along with the oxoethyl moiety, distinguishes it from other similar compounds and may provide unique reactivity and biological activity.

Properties

IUPAC Name

2-[4-[2-(4-bromo-3-methylanilino)-2-oxoethyl]sulfanylbutylsulfanyl]-N-(4-bromo-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26Br2N2O2S2/c1-15-11-17(5-7-19(15)23)25-21(27)13-29-9-3-4-10-30-14-22(28)26-18-6-8-20(24)16(2)12-18/h5-8,11-12H,3-4,9-10,13-14H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRDYWFOTCJEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSCCCCSCC(=O)NC2=CC(=C(C=C2)Br)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Br2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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